molecular formula C12H8N2O2 B14071400 Methyl 2-(2,2-dicyanoethenyl)benzoate CAS No. 2826-29-1

Methyl 2-(2,2-dicyanoethenyl)benzoate

Cat. No.: B14071400
CAS No.: 2826-29-1
M. Wt: 212.20 g/mol
InChI Key: YECWQQOBHMFELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,2-dicyanoethenyl)benzoate is an organic compound with the molecular formula C₁₂H₈N₂O₂ It is known for its unique structure, which includes a benzoate ester linked to a dicyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dicyanoethenyl)benzoate typically involves the reaction of methyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of methyl benzoate to form the dicyanoethenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol or methanol are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dicyanoethenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,2-dicyanoethenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dicyanoethenyl)benzoate involves its interaction with various molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. This can influence various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,2-dicyanoethenyl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dicyanoethenyl group provides a high degree of reactivity, making it a valuable intermediate in organic synthesis and material science .

Properties

CAS No.

2826-29-1

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2-(2,2-dicyanoethenyl)benzoate

InChI

InChI=1S/C12H8N2O2/c1-16-12(15)11-5-3-2-4-10(11)6-9(7-13)8-14/h2-6H,1H3

InChI Key

YECWQQOBHMFELK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.